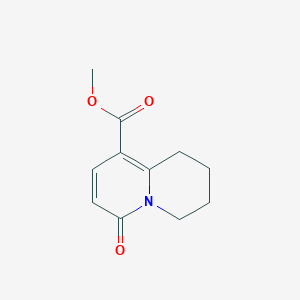
2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-6-oxo-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-6-oxo-, methyl ester is a chemical compound with the molecular formula C12H15NO4 It is a derivative of quinolizine, a bicyclic nitrogen-containing compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-6-oxo-, methyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketoester, followed by cyclization and esterification steps. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-6-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in different quinolizine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include various quinolizine derivatives with different functional groups, which can be further utilized in organic synthesis and medicinal chemistry .
Applications De Recherche Scientifique
2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-6-oxo-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-6-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-6-oxo-, methyl ester include:
- Methyl 8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate
- Ethyl 6-methyl-2-oxo-4-(3-(2,4,5-trifluorophenyl))-1,2,3,4-tetrahydroquinolizine-9-carboxylate .
Uniqueness
What sets this compound apart is its specific structural features and functional groups, which confer unique reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
17891-06-4 |
|---|---|
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
methyl 4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)8-5-6-10(13)12-7-3-2-4-9(8)12/h5-6H,2-4,7H2,1H3 |
Clé InChI |
QRGWYGYVCJSIKS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C2CCCCN2C(=O)C=C1 |
SMILES canonique |
COC(=O)C1=C2CCCCN2C(=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















